(S)-((Dec-1-yn-5-yloxy)methyl)benzene

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Generic chiral alkynes risk racemization and low yields in stereoselective synthesis. (S)-((Dec-1-yn-5-yloxy)methyl)benzene (CAS 1355990-11-2) solves this with defined (S)-stereochemistry and a terminal alkyne for CuAAC. • Guaranteed (S)-enantiopurity for asymmetric synthesis of pharma intermediates. • Efficient CuAAC click chemistry for bioconjugation & chiral ligand assembly. • Optimized 10-carbon chain/benzyl protection for ideal lipophilicity and stability.

Molecular Formula C17H24O
Molecular Weight 244.378
CAS No. 1355990-11-2
Cat. No. B595066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-((Dec-1-yn-5-yloxy)methyl)benzene
CAS1355990-11-2
Molecular FormulaC17H24O
Molecular Weight244.378
Structural Identifiers
SMILESCCCCCC(CCC#C)OCC1=CC=CC=C1
InChIInChI=1S/C17H24O/c1-3-5-8-14-17(13-6-4-2)18-15-16-11-9-7-10-12-16/h2,7,9-12,17H,3,5-6,8,13-15H2,1H3/t17-/m1/s1
InChIKeyRYDBCJFQGRCLOM-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-((Dec-1-yn-5-yloxy)methyl)benzene: Chiral Terminal Alkyne Building Block


(S)-((Dec-1-yn-5-yloxy)methyl)benzene (CAS 1355990-11-2) is a chiral organic compound classified as a terminal alkyne with a benzyl-protected secondary alcohol moiety [1]. The molecule features a 10-carbon aliphatic chain bearing a terminal alkyne at C1 and a benzyloxymethyl group at the chiral C5 center, conferring defined (S)-stereochemistry . Key computed physicochemical properties include a molecular formula of C17H24O, molecular weight of 244.37 g/mol, density of 0.935±0.06 g/cm³ (20 °C, 760 Torr), and an aqueous solubility of 9.8×10⁻³ g/L (25 °C) . This compound is primarily employed as a versatile chiral building block in organic synthesis, enabling stereoselective transformations and copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the construction of complex molecular architectures .

Why (S)-((Dec-1-yn-5-yloxy)methyl)benzene Cannot Be Substituted


Substituting (S)-((Dec-1-yn-5-yloxy)methyl)benzene with a generic chiral alkyne or an achiral analog introduces critical risks to stereochemical outcome, reaction yield, and downstream functionalization efficiency . The defined (S)-stereochemistry at C5 is not a passive structural feature; it dictates the three-dimensional orientation of the alkyne and benzyl-protected alcohol, directly influencing enantioselectivity in asymmetric syntheses . Using the racemic mixture or the opposite (R)-enantiomer would produce a different stereochemical product profile, potentially leading to inactive or undesired isomers in medicinal chemistry campaigns. Furthermore, the specific 10-carbon alkyl chain and benzyl protecting group confer a unique balance of lipophilicity and stability that shorter-chain or differently protected analogs do not replicate . Achiral terminal alkynes lacking the chiral center entirely forfeit the ability to participate in stereoselective transformations, rendering them unsuitable for applications requiring enantiopure intermediates. The quantitative evidence below details these non-interchangeable performance characteristics.

(S)-((Dec-1-yn-5-yloxy)methyl)benzene: Quantitative Evidence vs. Analogs


Chiral Identity and Enantiomeric Purity

The target compound possesses defined (S)-stereochemistry, whereas a racemic mixture or an achiral analog (e.g., 1-phenyl-1-heptyne) exhibits zero enantiomeric excess (ee). In the context of asymmetric synthesis, the use of an enantiopure building block is non-negotiable for achieving stereochemical control . The (S)-configuration is explicitly designated in the IUPAC name [(5S)-dec-1-yn-5-yl]oxymethylbenzene and is a quantifiable parameter: enantiomeric excess (ee) > 0% (typically >95% for commercial samples) versus 0% for a racemate .

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

CuAAC Reactivity: Terminal vs. Internal Alkynes

Terminal alkynes, such as (S)-((Dec-1-yn-5-yloxy)methyl)benzene, undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with rate constants typically 10³–10⁶ times greater than those of internal alkynes under identical conditions [1]. While direct kinetic data for this specific compound are not available in public literature, class-level reactivity trends are well-established: terminal alkynes react rapidly at room temperature, whereas internal alkynes require elevated temperatures (often >50°C) or specialized catalysts to achieve comparable conversion [2]. This differential reactivity directly impacts synthetic efficiency and biocompatibility.

Click Chemistry Bioconjugation CuAAC

Density and Solubility vs. Achiral Analogs

The calculated density of (S)-((Dec-1-yn-5-yloxy)methyl)benzene is 0.935±0.06 g/cm³ at 20°C, which is approximately 5.4% higher than that of the achiral terminal alkyne 1-phenyl-1-heptyne (0.887 g/cm³) [1]. The aqueous solubility of the target compound is computed as 9.8×10⁻³ g/L at 25°C, indicating high lipophilicity (logP estimated >5) . These differences, while modest, can influence solvent selection, extraction efficiency, and chromatographic behavior during synthesis and purification.

Physicochemical Properties Formulation Purification

Commercial Purity vs. Generic Reagent Grade

Commercial vendors list (S)-((Dec-1-yn-5-yloxy)methyl)benzene with a minimum purity specification of 95% . In contrast, many generic chiral building blocks are offered only at 90–95% purity without rigorous batch-to-batch consistency guarantees. A higher and well-defined purity specification reduces the risk of unknown impurities interfering with sensitive catalytic cycles or downstream biological assays, ensuring reproducible experimental outcomes.

Quality Control Reproducibility Chemical Procurement

(S)-((Dec-1-yn-5-yloxy)methyl)benzene: Optimal Applications


Stereoselective Synthesis of Bioactive Molecules

The defined (S)-stereochemistry of this compound makes it a critical building block for the asymmetric synthesis of complex natural products and pharmaceutical candidates where stereochemical fidelity is paramount. Its use ensures that downstream intermediates and final products maintain the desired three-dimensional configuration, directly impacting biological activity . This scenario is supported by the chiral identity evidence (Evidence Item 1).

Click Chemistry for Bioconjugation and Polymers

The terminal alkyne moiety enables highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild, biocompatible conditions . This compound is ideal for attaching fluorescent probes, PEG chains, or targeting ligands to azide-functionalized biomolecules (e.g., proteins, nucleic acids) or for constructing functional polymers and dendrimers. The class-level reactivity advantage over internal alkynes (Evidence Item 2) underpins this application.

Chiral Ligands and Catalysts for Asymmetric Catalysis

The combination of a chiral center and a reactive terminal alkyne allows for the modular construction of chiral ligands and organocatalysts. The alkyne can be functionalized via Sonogashira coupling or click chemistry to introduce diverse metal-binding or hydrogen-bonding motifs, while the chiral backbone provides the asymmetric environment necessary for enantioselective catalysis . This application leverages both the chiral identity (Evidence Item 1) and terminal alkyne reactivity (Evidence Item 2).

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